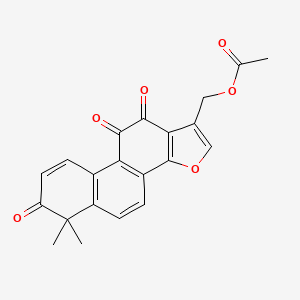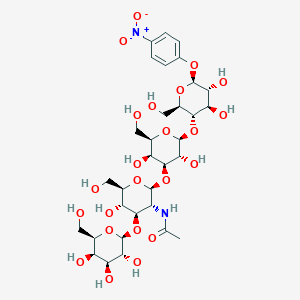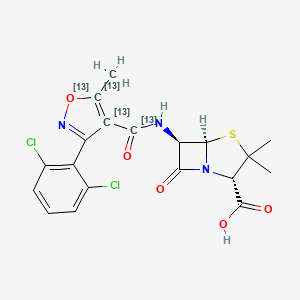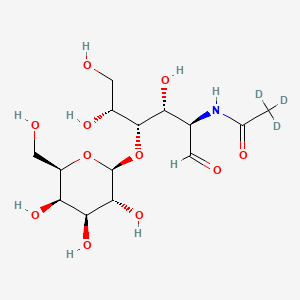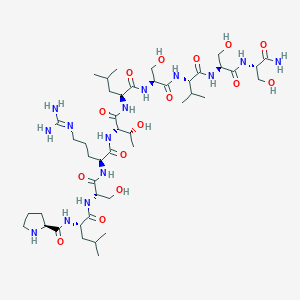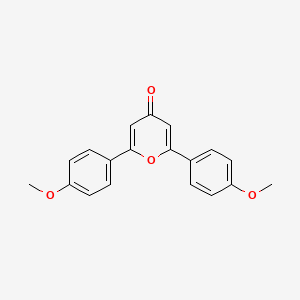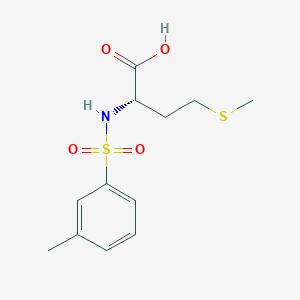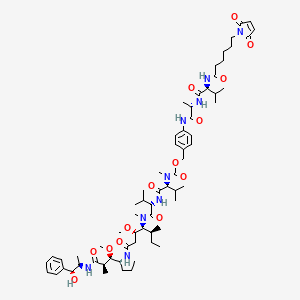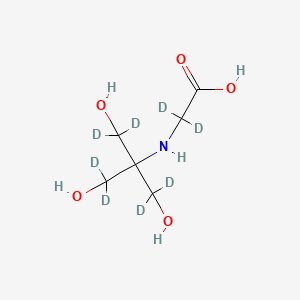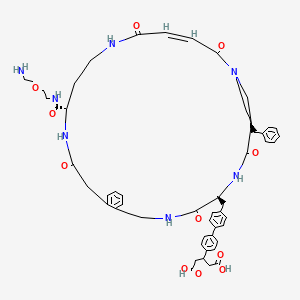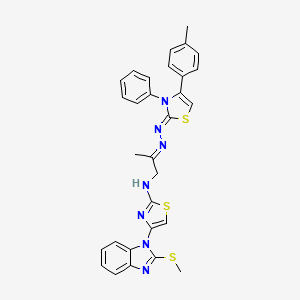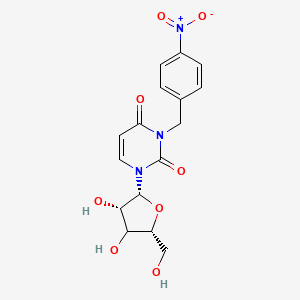
N3-(4-Nitrobenzyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(4-Nitrobenzyl)uridine: is a uridine analog, a type of nucleoside analog. Uridine itself is a naturally occurring nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-Nitrobenzyl)uridine typically involves the reaction of uridine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the N3 position of uridine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N3-(4-Nitrobenzyl)uridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols
Major Products:
Oxidation: Formation of N3-(4-Aminobenzyl)uridine.
Reduction: Formation of N3-(4-Aminobenzyl)uridine.
Substitution: Formation of various substituted uridine derivatives depending on the nucleophile used
Scientific Research Applications
N3-(4-Nitrobenzyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of antiviral and anticancer drugs.
Mechanism of Action
N3-(4-Nitrobenzyl)uridine exerts its effects by mimicking the structure of uridine and interacting with various biological targets. It can be incorporated into nucleic acids, affecting their structure and function. The nitrobenzyl group can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
N3-Benzyluridine: Similar structure but lacks the nitro group.
N3-(4-Aminobenzyl)uridine: Similar structure but with an amino group instead of a nitro group.
N3-(4-Methoxybenzyl)uridine: Similar structure but with a methoxy group instead of a nitro group
Uniqueness: N3-(4-Nitrobenzyl)uridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile compound for research and development .
Properties
Molecular Formula |
C16H17N3O8 |
|---|---|
Molecular Weight |
379.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1 |
InChI Key |
BEJXWOPDLNHEKD-HYIGYNPQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

